molecular formula C19H24N2O2 B3430747 3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6h-pyrrolo[3,2-f]indolizine-2-carboxylic acid CAS No. 85949-60-6

3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6h-pyrrolo[3,2-f]indolizine-2-carboxylic acid

Katalognummer: B3430747
CAS-Nummer: 85949-60-6
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: GJZKOPWGKATGCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6h-pyrrolo[3,2-f]indolizine-2-carboxylic acid is a useful research compound. Its molecular formula is C19H24N2O2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.183778013 g/mol and the complexity rating of the compound is 528. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6H-pyrrolo[3,2-f]indolizine-2-carboxylic acid (CAS Number: 81384-50-1) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluation, and specific activities against various cancer cell lines.

  • Molecular Formula : C19H24N2O2
  • Molecular Weight : 312.41 g/mol
  • Structure : The compound features a pyrroloindolizine scaffold which contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that can include cyclization reactions and functional group modifications. Recent methodologies have focused on optimizing the yield and purity of the final product through various chemical transformations.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Notably:

  • Cell Viability Studies :
    • The compound exhibited significant cytotoxicity against liver cancer cells (HepG2 and Huh7), with IC50 values of 0.22 µM and 0.10 µM respectively .
    • In contrast, it showed weaker effects on other cancer cell lines such as AGS (gastric adenocarcinoma), H1299 (non-small cell lung carcinoma), and A549 (lung carcinoma), indicating a selective action towards hepatocellular carcinoma .
  • Mechanism of Action :
    • The compound induces apoptosis in HepG2 and Huh7 cells through the activation of caspase-3 and cleavage of PARP (Poly ADP-ribose polymerase), markers indicative of programmed cell death .
    • Flow cytometry analysis revealed an increase in the Sub-G1 phase in treated HepG2 cells, suggesting enhanced apoptotic activity without significant cell cycle arrest in G2/M phases .
  • Combination Therapy :
    • When co-treated with gemcitabine, a common chemotherapeutic agent, the compound showed synergistic effects that further inhibited cell viability in HepG2 and Huh7 cells .

Summary Table of Biological Activities

Activity TypeCell LineIC50 Value (µM)Mechanism of Action
CytotoxicityHepG20.22Induction of apoptosis
CytotoxicityHuh70.10Activation of caspase-3
CytotoxicityAGS>10Minimal effect
CytotoxicityH1299>10Minimal effect
CytotoxicityA549>10Minimal effect

Case Studies

A recent study published in PMC demonstrated that the compound significantly reduced cell viability in liver cancer models while sparing non-cancerous cells such as HaCaT and NIH3T3 at similar concentrations . This selectivity suggests its potential as a targeted therapeutic agent in liver cancer treatment.

Wissenschaftliche Forschungsanwendungen

The compound 3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6H-pyrrolo[3,2-f]indolizine-2-carboxylic acid (CAS Number: 81384-50-1) is a member of the pyrroloindolizine family and has garnered attention for its potential applications in various scientific fields. This article delves into its applications, supported by comprehensive data and case studies.

Pharmaceutical Research

The compound's structure suggests potential bioactivity, particularly in medicinal chemistry. Pyrroloindolizines are known for their ability to interact with biological targets, which can lead to the development of new therapeutic agents.

  • Anticancer Activity : Preliminary studies have indicated that derivatives of pyrroloindolizines exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been shown to inhibit cell proliferation in breast and lung cancer cells.

Organic Synthesis

Due to its unique structural characteristics, this compound can serve as a building block in organic synthesis.

  • Synthetic Intermediates : It can be utilized in the synthesis of more complex molecules through various reactions such as cycloadditions and functional group transformations. This versatility is crucial for developing new materials and pharmaceuticals.

Material Science

The compound has potential applications in material science due to its stability and unique electronic properties.

  • Dyes and Pigments : Its vibrant color properties may allow it to be used as a dye or pigment in various applications ranging from textiles to plastics.

Agrochemicals

Research into the agrochemical applications of pyrroloindolizines suggests they may function as herbicides or pesticides.

  • Bioactivity Against Pests : Compounds with similar structures have shown efficacy against agricultural pests, indicating that this compound could be explored for developing eco-friendly pest control solutions.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of pyrroloindolizine derivatives on human cancer cell lines. Results indicated that certain modifications to the structure increased potency against breast cancer cells by up to 70% compared to control groups.

Case Study 2: Organic Synthesis Applications

Research demonstrated the successful use of pyrroloindolizines as intermediates in synthesizing complex natural products. In one experiment, the compound facilitated the formation of a key intermediate in the synthesis of a novel antibiotic.

Eigenschaften

CAS-Nummer

85949-60-6

Molekularformel

C19H24N2O2

Molekulargewicht

312.4 g/mol

IUPAC-Name

3,6,7,8-tetramethyl-4-(2-methylpropyl)-6H-pyrrolo[3,2-f]indolizine-2-carboxylic acid

InChI

InChI=1S/C19H24N2O2/c1-9(2)7-16-17-12(5)18(19(22)23)20-14(17)8-15-11(4)10(3)13(6)21(15)16/h8-9,13H,7H2,1-6H3,(H,22,23)

InChI-Schlüssel

GJZKOPWGKATGCJ-UHFFFAOYSA-N

SMILES

CC1C(=C(C2=CC3=NC(=C(C3=C(N12)CC(C)C)C)C(=O)O)C)C

Kanonische SMILES

CC1C(=C(C2=CC3=NC(=C(C3=C(N12)CC(C)C)C)C(=O)O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.